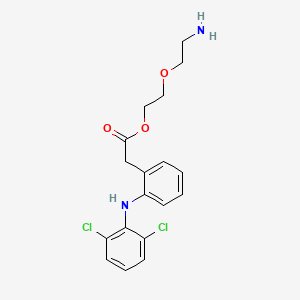
2-(2-Aminoethoxy)ethyl 2-(2-(2,6-dichlorophenylamino)phenyl)acetate
Descripción
2-(2-Aminoethoxy)ethyl 2-(2-(2,6-dichlorophenylamino)phenyl)acetate is a chemical compound with a complex structure that includes both amino and ester functional groups
Propiedades
Fórmula molecular |
C18H20Cl2N2O3 |
|---|---|
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
2-(2-aminoethoxy)ethyl 2-[2-(2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/C18H20Cl2N2O3/c19-14-5-3-6-15(20)18(14)22-16-7-2-1-4-13(16)12-17(23)25-11-10-24-9-8-21/h1-7,22H,8-12,21H2 |
Clave InChI |
GHLOWSCCYURFCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(=O)OCCOCCN)NC2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethoxy)ethyl 2-(2-(2,6-dichlorophenylamino)phenyl)acetate typically involves multiple steps. One common method includes the reaction of 2-(2-Aminoethoxy)ethanol with 2-(2,6-dichlorophenylamino)phenylacetic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminoethoxy)ethyl 2-(2-(2,6-dichlorophenylamino)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(2-Aminoethoxy)ethyl 2-(2-(2,6-dichlorophenylamino)phenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in drug development, particularly for conditions like osteoarthritis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Aminoethoxy)ethyl 2-(2-(2,6-dichlorophenylamino)phenyl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[2-(2,6-Dichlorophenylamino)phenyl]acetate: Similar structure but with a methyl ester group instead of the aminoethoxyethyl group.
Diclofenac: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar phenylacetic acid structure.
Uniqueness
2-(2-Aminoethoxy)ethyl 2-(2-(2,6-dichlorophenylamino)phenyl)acetate is unique due to its combination of amino and ester functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


